

Spectroscopic and Mechanistic Insights into Rauvomine B: A Technical Guide

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Compound of Interest

Compound Name: *Rauvoverine B*

Cat. No.: *B12378894*

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This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid indole alkaloid, Rauvomine B. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its potential anti-inflammatory mechanism of action.

Core Spectroscopic Data

The structural elucidation of Rauvomine B has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for Rauvomine B (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	7.95	s	
5 α	3.33	m	
5 β	2.91	m	
6 α	2.22	m	
6 β	1.98	m	
9	7.48	d	7.8
10	7.12	t	7.5
11	7.30	t	7.7
12	7.17	d	8.0
14 α	2.05	m	
14 β	1.88	m	
15	3.65	m	
16	1.45	m	
17 α	3.82	d	11.5
17 β	3.59	d	11.5
18	1.15	d	6.9
19	2.58	qd	6.9, 2.4
20	0.95	m	
21	4.10	s	

Table 2: ^{13}C NMR Data for Rauvomine B (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
2	134.5
3	115.8
5	53.2
6	21.7
7	108.1
8	128.2
9	120.0
10	119.8
11	122.1
12	111.1
13	136.4
14	34.1
15	34.9
16	28.1
17	60.9
18	12.7
19	38.2
20	25.4
21	63.8

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) was utilized to determine the accurate mass of Rauvomine B.

Table 3: HR-ESI-MS Data for Rauvomine B

Ion	Calculated m/z	Found m/z
[M+H] ⁺	323.1754	323.1756

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform-d (CDCl₃) at δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR. [1] Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for all experiments.

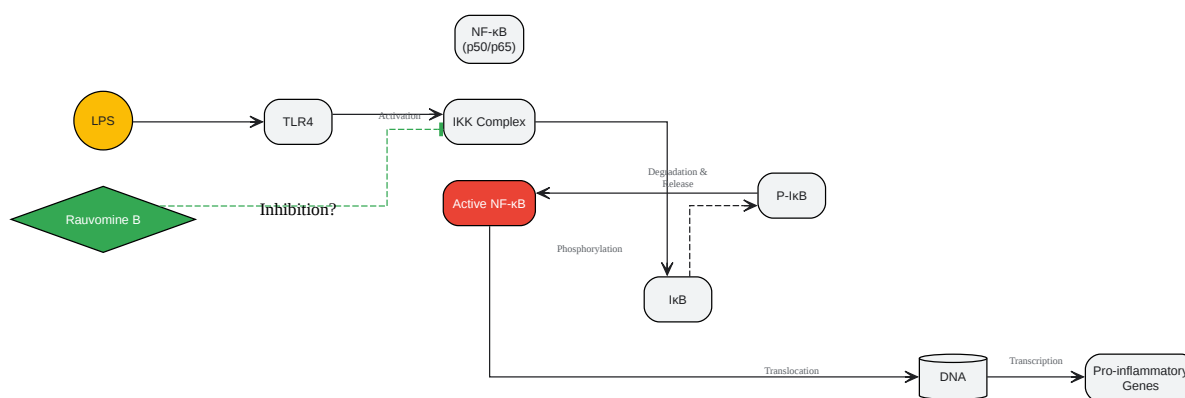
High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.[1] Samples were introduced via electrospray ionization in positive ion mode. The instrument was operated in high-resolution mode to ensure accurate mass measurements.

Biological Activity and Signaling Pathway

Rauvomine B has been reported to exhibit significant anti-inflammatory activity through the inhibition of RAW 264.7 macrophages.[2] While the precise molecular mechanism is still under investigation, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription of pro-inflammatory genes. The workflow for investigating the potential inhibitory effect of Rauvomine B on this pathway is outlined below.



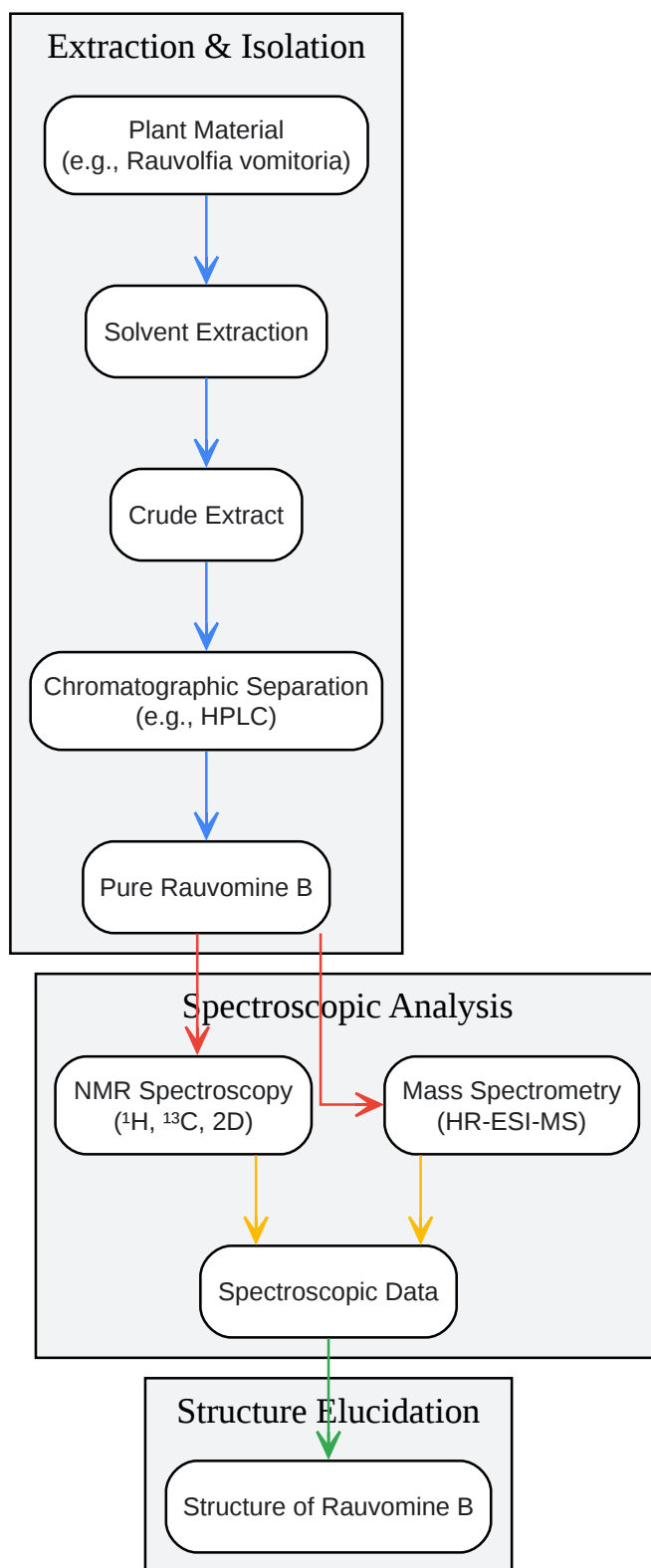
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Caption: Proposed inhibitory mechanism of Rauvumine B on the NF-κB signaling pathway.

The diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is subsequently degraded, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that Rauvumine B may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex. Further experimental validation is required to confirm this proposed mechanism.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of Rauvomine B is depicted in the following diagram.



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Caption: General workflow for the isolation and spectroscopic analysis of Rauvomine B.

This workflow begins with the extraction of Rauvomine B from its natural source, followed by purification using chromatographic techniques. The pure compound is then subjected to NMR and MS analysis to obtain the spectroscopic data necessary for its structural elucidation.

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